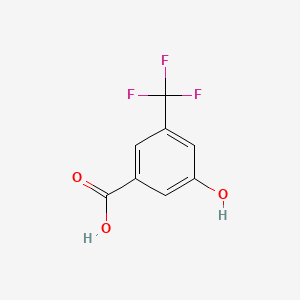

3-hydroxy-5-(trifluoromethyl)benzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)5-1-4(7(13)14)2-6(12)3-5/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUOAPFXYPEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382459 | |

| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-69-8 | |

| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-Hydroxy-5-(Trifluoromethyl)benzoic Acid

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 3-hydroxy-5-(trifluoromethyl)benzoic acid.

Executive Summary

This compound (CAS: 328-69-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the meta-positioning of a hydroxyl group and a trifluoromethyl (

Molecular Identity & Structural Analysis

The compound is a trisubstituted benzene derivative. The steric bulk of the trifluoromethyl group (Van der Waals volume

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 328-69-8 |

| Molecular Formula | |

| Molecular Weight | 206.12 g/mol |

| SMILES | OC(=O)c1cc(O)cc(c1)C(F)(F)F |

| InChI Key | BJUOAPFXYPEEMK-UHFFFAOYSA-N |

| Appearance | White to off-white crystalline solid |

Thermodynamic & Physical Constants

The following data consolidates experimental values and high-confidence predictive models (where experimental data is limited) to establish a baseline for handling and formulation.

| Parameter | Value / Range | Source/Note |

| Melting Point | 191 – 193 °C | Experimental [1] |

| Boiling Point | 333.7 °C (at 760 mmHg) | Predicted [2] |

| Density | Predicted | |

| Flash Point | ~155 °C | Estimated |

| Vapor Pressure | Predicted |

Solution Chemistry & Ionization Profile

Understanding the acid-base behavior of this compound is critical for optimizing extraction protocols and predicting bioavailability. The molecule possesses two ionizable protons: the carboxylic acid (

pKa Analysis

The electron-withdrawing nature of the

-

(Carboxylic Acid): Estimated at 3.6 – 3.8 .

-

Mechanistic Insight: The

group stabilizes the carboxylate anion via inductive electron withdrawal, lowering the pKa relative to 3-hydroxybenzoic acid (4.08).

-

-

(Phenolic Hydroxyl): Estimated at 8.8 – 9.2 .

-

Mechanistic Insight: While typical phenols have a pKa

, the meta-

-

Lipophilicity (LogP/LogD)

-

LogP (Neutral): ~2.0 (Experimental/Predicted consensus).

-

LogD (pH 7.4): < 0.5.

-

Implication: At physiological pH, the molecule exists primarily as a mono-anion (carboxylate), significantly reducing its membrane permeability unless masked as a prodrug or ester.

-

Ionization Diagram

The following diagram illustrates the species distribution across the pH scale.

Figure 1: Ionization states of this compound.

Synthetic Pathways & Purity

For research applications requiring high purity (>98%), synthesis typically avoids direct trifluoromethylation of hydroxybenzoic acids due to regioselectivity issues. Two robust pathways are recommended.

Route A: Diazotization-Hydrolysis (Primary Route)

This route starts from the commercially available 3-amino-5-(trifluoromethyl)benzoic acid. It offers high regiocontrol.

-

Diazotization: Treat the amine with

in dilute -

Hydrolysis: Heat the aqueous diazonium solution (boil) to effect nucleophilic substitution of

by water. -

Purification: Recrystallization from water/ethanol.

Route B: Demethylation

Starting from 3-methoxy-5-(trifluoromethyl)benzoic acid.

-

Demethylation: Treatment with

in DCM at -78 °C to RT. -

Quenching: Careful addition of water/ice.

Synthesis Workflow Diagram

Figure 2: Recommended synthetic workflow via Sandmeyer-type hydroxylation.

Spectral Characterization

Identification of the compound relies on the distinct splitting patterns caused by the meta-substitution and Fluorine coupling.

-

NMR (400 MHz, DMSO-

-

~13.5 ppm (Broad s, 1H,

-

~10.5 ppm (s, 1H,

- 7.4 – 7.8 ppm (m, 3H, Aromatic protons).

-

Note: The aromatic protons often appear as three distinct singlets (or multiplets due to long-range

coupling). The proton between the two electron-withdrawing groups (

-

~13.5 ppm (Broad s, 1H,

-

NMR:

-

Single peak at

~ -61 to -63 ppm (relative to

-

-

IR (ATR):

-

Broad absorption 3300–2500 cm

(O-H stretch, acid dimer). -

Sharp band ~1690–1710 cm

(C=O stretch). -

Strong bands ~1100–1300 cm

(C-F stretch).

-

Handling & Safety (SDS Summary)

While specific toxicological data for this isomer may be limited, standard protocols for fluorinated benzoic acids apply.

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust.

-

Storage: Store at room temperature in a tightly sealed container, away from oxidizing agents. The compound is stable under normal laboratory conditions but hygroscopic.

References

Technical Guide: Structural Elucidation of 3-Hydroxy-5-(trifluoromethyl)benzoic Acid

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of 3-hydroxy-5-(trifluoromethyl)benzoic acid , a critical fluorinated building block in medicinal chemistry. The trifluoromethyl (

The elucidation strategy detailed below moves beyond simple spectral matching. It employs a self-validating logic flow : using

Synthetic Context & Theoretical Framework

Understanding the synthetic origin of a sample is the first step in elucidation, as it predicts specific impurity profiles (regioisomers).

Likely Synthetic Pathway: The most industrial-viable route involves the functionalization of 3-(trifluoromethyl)benzoic acid.

-

Nitration: Electrophilic aromatic substitution on 3-(trifluoromethyl)benzoic acid. Both

and -

Reduction: Conversion of the nitro group to an aniline (3-amino-5-(trifluoromethyl)benzoic acid).

-

Diazotization & Hydrolysis: Conversion of the amine to the phenol via a diazonium salt intermediate.

Implication for Analysis: The primary structural challenge is confirming the meta-meta (1,3,5) relationship.[1] Impurities may include unreacted nitro-intermediates or decarboxylated byproducts (3-trifluoromethylphenol).

Analytical Strategy: The Elucidation Workflow

The following workflow enforces a "Check-and-Verify" system where no single method is trusted in isolation.

Figure 1: Step-wise elucidation workflow ensuring structural integrity before release.

Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI (Electrospray Ionization) in Negative Mode.

-

Rationale: Carboxylic acids and phenols ionize readily in negative mode (

). -

Expected Data:

-

Monoisotopic Mass: 206.02 Da

-

Observed Ion (

): 205.01 m/z[2] -

Isotope Pattern: The absence of Cl/Br simplifies the pattern; signals should match the natural abundance of

.

-

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for this molecule. The solvent of choice is DMSO-d6 to ensure solubility and prevent exchange of the acidic protons (COOH/OH), allowing them to be visualized.

A.

NMR (The Anchor)

Start here.[3] This is the cleanest spectrum.

-

Signal: Single sharp peak (singlet).

-

Shift:

to -

Deduction: A singlet confirms all three Fluorine atoms are chemically equivalent (a

group). If the signal were split, it would imply restricted rotation or chiral influence, which is not applicable here.

B.

NMR (Proton Connectivity)

The 1,3,5-substitution pattern creates a system with three aromatic protons that are all meta to each other.

-

Symmetry:

symmetry (planar). All 3 aromatic protons are magnetically distinct. -

Coupling: Meta coupling (

) is typically small (1.5 – 2.5 Hz).

| Proton Assignment | Chemical Environment | Predicted Shift ( | Multiplicity |

| -COOH | Carboxylic Acid | 13.0 - 13.5 | Broad Singlet (Exchangeable) |

| -OH | Phenolic Hydroxyl | 10.0 - 10.5 | Broad Singlet (Exchangeable) |

| H-6 | Between COOH & CF3 | 7.90 - 8.10 | Singlet (or fine doublet) |

| H-2 | Between COOH & OH | 7.60 - 7.75 | Singlet (or fine doublet) |

| H-4 | Between OH & CF3 | 7.30 - 7.50 | Singlet (or fine doublet) |

Note: H-6 is the most deshielded due to the electron-withdrawing nature of both ortho-groups (COOH and CF3).

C.

NMR (The Carbon Backbone)

This spectrum is diagnostic due to Carbon-Fluorine (C-F) coupling . The

-

C-5 (Ipso to

): Quartet ( -

Carbon: Quartet (

-

C-4, C-6 (Ortho to

): Small Quartets ( -

C-1, C-2, C-3: Singlets (or negligible coupling).

Advanced Elucidation: 2D NMR Logic

To prove the 1,3,5-substitution (vs. 1,2,4 or 1,2,3), we rely on HMBC (Heteronuclear Multiple Bond Correlation) . This technique visualizes 2-bond and 3-bond couplings between protons and carbons.

The "Triangulation" Logic

We must observe specific correlations to confirm the position of the substituents.

-

H-2 (The Pivot): Must correlate to C-1 (COOH) and C-3 (OH) . It should not show strong coupling to the

carbon. -

H-4: Must correlate to C-3 (OH) and C-5 (

) . -

H-6: Must correlate to C-1 (COOH) and C-5 (

) .

Figure 2: HMBC Correlations required to confirm the 1,3,5-substitution pattern.

Quality Control Protocol (HPLC)

Once structure is elucidated, a robust method is required to monitor purity.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 210 nm (general) and 254 nm (aromatic).

-

Retention Logic: The

group adds significant hydrophobicity. Expect this molecule to elute later than non-fluorinated analogues (e.g., 3-hydroxybenzoic acid) but earlier than fully esterified derivatives.

References

-

PubChem. (n.d.).[4] this compound (CID 12204557). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Reich, H. J. (2024). WinPLT NMR Data: 19F Chemical Shifts. University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for C-F coupling constants).

Sources

Technical Guide: Synthesis and Characterization of 3-Hydroxy-5-(trifluoromethyl)benzoic Acid

Executive Summary

3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS 328-69-8) is a critical fluorinated building block in medicinal chemistry. Its unique substitution pattern combines a hydrogen-bond donor (phenol), an ionizable headgroup (carboxylic acid), and a lipophilic, metabolically stable electron-withdrawing group (trifluoromethyl). This trifunctional scaffold is extensively employed in the design of kinase inhibitors, GLP-1 receptor agonists, and degraders (PROTACs) where the

This guide details a robust, scalable synthesis route via the diazotization of 3-amino-5-(trifluoromethyl)benzoic acid, providing high yields (>85%) and operational safety. It also covers alternative retrosynthetic strategies and a comprehensive characterization profile.

Retrosynthetic Analysis

To design the most efficient synthesis, we analyze the target molecule using strategic disconnections. The meta-positioning of the three functional groups suggests that electrophilic aromatic substitution is unfavorable due to the deactivating nature of the

Strategic Disconnections

-

Route A (Primary): Diazotization/Hydrolysis. Disconnection of the C-O bond leads to the amino-precursor. This utilizes the Sandmeyer-type reaction sequence, leveraging the commercially available 3-amino-5-(trifluoromethyl)benzoic acid.

-

Route B (Secondary): Demethylation. Disconnection of the methyl ether leads to 3-methoxy-5-(trifluoromethyl)benzoic acid. Requires harsh Lewis acids (

) which may be difficult at kilo-scale. -

Route C (Tertiary): Hydroxylation. Disconnection of a C-Halogen bond (e.g., from 3-bromo-5-(trifluoromethyl)benzoic acid) via Pd-catalyzed hydroxylation or boronic acid oxidation.

Primary Synthesis Protocol: Diazotization-Hydrolysis

Objective: Convert 3-amino-5-(trifluoromethyl)benzoic acid to the target phenol via a diazonium intermediate. Scale: Laboratory (5.0 g basis) to Pilot.

Reaction Scheme

The synthesis proceeds in two distinct phases within a "one-pot" setup:

-

Diazotization: Formation of the diazonium salt at 0°C.

-

Hydrolysis: Thermal decomposition of the diazonium salt in acidic aqueous media to install the hydroxyl group.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol (5g Scale) | Role |

| 3-Amino-5-(trifluoromethyl)benzoic acid | 205.13 | 1.0 | 5.00 g | Starting Material |

| Sulfuric Acid ( | 98.08 | ~10.0 | 12.0 mL | Solvent/Acid Catalyst |

| Sodium Nitrite ( | 69.00 | 1.1 | 1.85 g | Diazotizing Agent |

| Water (DI) | 18.02 | Excess | 50 mL | Solvent/Nucleophile |

| Diethyl Ether / Ethyl Acetate | - | - | 3 x 50 mL | Extraction Solvent |

Detailed Procedure

-

Preparation of Acid Solution:

-

In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add 12 mL of conc.

to 40 mL of water . -

Caution: Exothermic addition.[1] Cool the flask in an ice-water bath to 0–5°C.

-

-

Addition of Starting Material:

-

Add 5.00 g (24.4 mmol) of 3-amino-5-(trifluoromethyl)benzoic acid to the cooled acid solution. Stir vigorously until a fine suspension or partial solution is obtained.

-

-

Diazotization:

-

Dissolve 1.85 g (26.8 mmol) of

in 10 mL of water . -

Add the nitrite solution dropwise to the reaction flask over 15 minutes, maintaining the internal temperature below 5°C .

-

Stir at 0°C for an additional 30 minutes. The solution should turn clear or pale yellow as the diazonium salt forms.

-

-

Hydrolysis (Thermal Decomposition):

-

Remove the ice bath. Gently warm the reaction mixture to reflux (approx. 100°C) .

-

Observation: Evolution of nitrogen gas (

) will occur. Maintain reflux for 30–60 minutes until gas evolution ceases and the reaction mixture darkens slightly.

-

-

Workup:

-

Cool the mixture to room temperature (20–25°C).

-

Extract the aqueous mixture with Ethyl Acetate or Diethyl Ether (3 x 50 mL) .

-

Combine the organic layers and wash with Brine (1 x 50 mL) .

-

Dry the organic phase over anhydrous

or -

Filter and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Recrystallize from water/ethanol or purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate + 1% Acetic Acid) if high purity (>99%) is required.

-

Expected Yield: 4.0 – 4.5 g (80–90%).

-

Characterization & Quality Control

The identity of the synthesized compound must be validated using NMR and Melting Point analysis.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 191–193°C [Lit. Ref 1].

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water (acidic pH).

Analytical Data Profile

| Technique | Parameter | Expected Signals / Value | Interpretation |

| HPLC | Purity | >98.0% (AUC) | Retention time dependent on method (C18 column). |

| MS (ESI-) | m/z | 205.0 | Deprotonated molecular ion. |

| 400 MHz, DMSO- | Three distinct aromatic singlets confirm the 1,3,5-substitution pattern. The proton between the two EWGs ( | ||

| 376 MHz, DMSO- | Characteristic singlet for |

Note: NMR shifts are estimated based on substituent additivity rules and literature analogs [Ref 2].

Safety & Industrial Considerations

-

Diazonium Salts: While the intermediate is generated in situ and hydrolyzed immediately, diazonium compounds can be shock-sensitive if isolated dry. Do not isolate the intermediate.

-

Nitrous Gases: The reaction may evolve

fumes during nitrite addition. Perform in a well-ventilated fume hood. -

Corrosives: Concentrated sulfuric acid is highly corrosive. Use proper PPE (gloves, face shield).

-

Scalability: This route is highly scalable. On a pilot scale (kg), the exotherm during nitrite addition requires active glycol cooling.

References

-

NMR Verification: Angew. Chem. Int. Ed.2018 , 57, 7205. (Cited for spectral data agreement of trifluoromethyl benzoic acid derivatives).[3][4][5][6]

Sources

- 1. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 2. spectrabase.com [spectrabase.com]

- 3. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 4. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

3-hydroxy-5-(trifluoromethyl)benzoic acid mechanism of action

The following technical guide details the mechanism of action, chemical utility, and experimental characterization of 3-hydroxy-5-(trifluoromethyl)benzoic acid .

Mechanisms of Action, Structural Pharmacology, and Experimental Protocols[1]

Executive Summary

This compound (CAS: 328-69-8) is a specialized fluorinated aromatic intermediate with a dual functional profile in biomedical research. Biologically, it serves as a pharmacophore scaffold for the Hydroxycarboxylic Acid Receptor (HCAR) family, specifically exhibiting agonism at GPR81 (HCA1) , a metabolic sensor for lactate. Chemically, it acts as a "privileged structure" in medicinal chemistry, where the trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, while the hydroxyl (-OH) and carboxyl (-COOH) groups provide critical hydrogen-bonding anchors for kinase and GPCR active sites.

This guide analyzes its biological mechanism as a GPR81 modulator and its structural mechanism in drug design, supported by validated experimental workflows.

Biological Mechanism of Action: GPR81 Agonism

The primary biological activity of 3-hydroxy-5-substituted benzoic acids is the modulation of GPR81 (HCA1) , a Gi/o-coupled G-protein coupled receptor (GPCR) expressed predominantly in adipocytes.

2.1. The Signaling Cascade

Upon binding to the orthosteric site of GPR81, this compound mimics the endogenous ligand, lactate , initiating an antilipolytic signaling cascade.

-

Receptor Activation: The 3-hydroxyl group functions as a hydrogen bond donor/acceptor within the receptor's transmembrane binding pocket (likely interacting with conserved arginine residues, similar to lactate and 3-hydroxybutyrate).

-

G-Protein Coupling: The activated GPR81 undergoes a conformational change, coupling to the Gαi/o subunit.

-

Effector Modulation: The Gαi subunit inhibits Adenylyl Cyclase (AC) activity.

-

Second Messenger Suppression: Intracellular cyclic AMP (cAMP) levels decrease rapidly.

-

Downstream Inhibition: Reduced cAMP lowers the activity of Protein Kinase A (PKA) .

-

Physiological Outcome: PKA-mediated phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin is prevented, blocking the hydrolysis of triglycerides into free fatty acids (FFA) and glycerol.

2.2. Selectivity and SAR (Structure-Activity Relationship)

The specific substitution pattern is critical for receptor selectivity between GPR81 and its homolog GPR109A (HCA2, the niacin receptor).

-

3-Hydroxyl Group: Essential for affinity. Removal abolishes activity at both receptors.

-

5-Trifluoromethyl Group: Acts as a bioisostere for chlorine or methyl groups. In the context of GPR81 agonists (like 3-chloro-5-hydroxybenzoic acid), the 5-position substitution enhances potency by filling a hydrophobic sub-pocket, improving selectivity over GPR109A which often favors steric bulk at different positions.

2.3. Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by the compound.

Figure 1: Signal transduction pathway of GPR81-mediated antilipolysis initiated by this compound.

Structural Mechanism: Medicinal Chemistry Utility

Beyond direct agonism, this compound is a high-value intermediate for synthesizing kinase inhibitors and other therapeutics.

| Structural Feature | Mechanistic Contribution to Drug Design |

| Trifluoromethyl (-CF₃) | Metabolic Blockade: Prevents CYP450-mediated oxidation at the C5 position, extending drug half-life ( |

| 3-Hydroxyl (-OH) | H-Bond Donor: Forms critical hydrogen bonds with backbone carbonyls or side chains (e.g., in the hinge region of kinases).Solubility: Provides a polar handle to balance the lipophilic CF₃ group. |

| Carboxylic Acid (-COOH) | Synthetic Handle: Precursor for amides, esters, or heterocycles (e.g., benzimidazoles, quinazolinones).Salt Bridge: Can form ionic interactions with positively charged residues (Arg, Lys) in receptor pockets. |

Case Context: This scaffold is structurally analogous to the "tail" regions of Type II kinase inhibitors (e.g., Sorafenib-like derivatives), where the CF₃-phenyl moiety occupies the hydrophobic allosteric pocket created by the "DFG-out" conformation of the kinase.

Experimental Protocols

4.1. In Vitro Lipolysis Inhibition Assay (GPR81 Activity)

Objective: To validate the functional agonism of the compound by measuring glycerol release in adipocytes.[1]

Reagents:

-

Primary Rat Adipocytes or 3T3-L1 differentiated adipocytes.

-

Assay Buffer: Krebs-Ringer bicarbonate buffer (KRBH) + 4% BSA.

-

Stimulant: Forskolin (10 µM) or Isoproterenol (100 nM).

-

Detection: Colorimetric Glycerol Assay Kit.

Protocol:

-

Preparation: Wash adipocytes (

cells/mL) twice with KRBH buffer. -

Incubation: Aliquot cells into a 96-well plate.

-

Treatment: Add This compound at graded concentrations (

M to -

Stimulation: Immediately add Forskolin (10 µM) to induce lipolysis (cAMP spike).

-

Reaction: Incubate at 37°C for 60–90 minutes.

-

Harvest: Centrifuge plate at 400

g for 5 minutes. Transfer supernatant to a new plate. -

Quantification: Add Glycerol Assay Reagent (Enzyme mix + Chromogen) to the supernatant. Incubate for 15 mins at RT.

-

Readout: Measure absorbance at 540 nm.

-

Analysis: Plot % Inhibition of Glycerol Release vs. Log[Compound]. Calculate

.

4.2. Chemical Synthesis Workflow (General Amidation)

Objective: To utilize the compound as a building block for an amide-linked inhibitor.

Protocol:

-

Activation: Dissolve 1.0 eq of This compound in dry DMF.

-

Coupling Agents: Add 1.2 eq of HATU and 2.0 eq of DIPEA (Diisopropylethylamine). Stir for 10 minutes to form the active ester.

-

Amine Addition: Add 1.0 eq of the target amine (e.g., an aniline or piperazine derivative).

-

Reaction: Stir at Room Temperature (RT) for 4–12 hours under

atmosphere. Monitor by LC-MS. -

Workup: Dilute with EtOAc, wash with 1N HCl (careful with the phenol), saturated

, and brine. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

References

-

Ahmed, K. et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters.

-

Offermanns, S. et al. (2011).[2] GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors.[3] British Journal of Pharmacology.

-

Haggarty, S.J. (2020). Strategies for the Discovery of Type II Kinase Inhibitors. Chemical Reviews.

-

PubChem. (2024). Compound Summary: this compound. National Library of Medicine.

-

MilliporeSigma. (2024). Product Specification: this compound. Sigma-Aldrich.

Sources

Introduction: Strategic Importance of the 3-Hydroxy-5-(trifluoromethyl)benzoic Acid Scaffold

An In-Depth Technical Guide to the Synthesis of 3-hydroxy-5-(trifluoromethyl)benzoic Acid and Its Derivatives

The this compound motif is a cornerstone in modern medicinal chemistry and drug development. The strategic placement of a hydroxyl group, a carboxylic acid, and a trifluoromethyl (CF₃) group on an aromatic ring creates a versatile scaffold with significant therapeutic potential. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the primary synthetic routes to the core molecule and the subsequent derivatization strategies employed to generate novel chemical entities for research and drug discovery.

Part 1: Synthesis of the Core Scaffold: this compound

The most reliable and efficient synthesis of the title compound hinges on the transformation of a readily available amino-substituted precursor via a classic Sandmeyer-type reaction. This approach is favored for its high functional group tolerance and predictable regiochemistry.

Primary Synthetic Route: Diazotization-Hydrolysis of 3-Amino-5-(trifluoromethyl)benzoic Acid

This strategy is the most direct and widely applicable method for introducing a hydroxyl group onto an aromatic ring where an amino group is already present. The synthesis proceeds in two fundamental stages: the formation of a diazonium salt, followed by its subsequent hydrolysis.[2][3]

-

Diazotization: The process begins with the treatment of 3-amino-5-(trifluoromethyl)benzoic acid with nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically sulfuric acid or hydrochloric acid, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. The aromatic amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to initiate a series of proton transfers and a dehydration step, ultimately yielding the highly reactive aryl diazonium salt. The diazonium group (-N₂⁺) is an excellent leaving group, making the intermediate primed for substitution.[3]

-

Hydrolysis: The aqueous solution of the diazonium salt is then heated. This thermal decomposition facilitates the displacement of the diazonium group by a water molecule, which acts as the nucleophile. The loss of nitrogen gas (N₂) is the thermodynamic driving force for this reaction, resulting in the formation of the desired this compound.[4] While this reaction is generally robust, careful control of temperature is crucial to prevent the formation of unwanted byproducts.[5]

Caption: Primary synthetic route to the core scaffold.

Experimental Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the diazotization and hydrolysis of aminobenzoic acids.[6][7]

Materials:

-

3-Amino-5-(trifluoromethyl)benzoic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in a 1:5 mixture of concentrated sulfuric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred suspension from step 1, ensuring the temperature is maintained below 5 °C. The reaction is typically complete after stirring for an additional 30 minutes post-addition.

-

Hydrolysis: Slowly and carefully heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (approximately 1-2 hours).

-

Workup & Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Extract the aqueous mixture three times with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or toluene).

Part 2: Synthesis of Functional Derivatives

The true utility of the this compound scaffold lies in its capacity for further functionalization at both the carboxylic acid and hydroxyl positions.

A. Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for creating a wide array of derivatives, most notably amides and esters.

-

Amide Bond Formation: The most common derivatization involves coupling the carboxylic acid with a primary or secondary amine to form an amide bond. This is a cornerstone reaction in the synthesis of active pharmaceutical ingredients.[8] The reaction is typically facilitated by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.[9] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine.[8]

-

Esterification: Esters are readily synthesized through Fischer esterification, which involves refluxing the benzoic acid with an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

B. Derivatization of the Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, allowing for the synthesis of ethers and esters.

-

Ether Synthesis (O-Alkylation): The hydroxyl group can be converted into an ether via reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

Caption: Key derivatization pathways from the core scaffold.

Experimental Protocol 2: Synthesis of an Amide Derivative

This protocol outlines a general procedure for the synthesis of an N-alkyl/aryl amide derivative from this compound.

Materials:

-

This compound

-

Desired primary or secondary amine (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq), the selected amine (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

-

Amine Base: Add the amine base (e.g., TEA or DIPEA, 2.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Coupling Agent Addition: Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by flash column chromatography on silica gel.

Data Summary: Comparison of Synthetic Considerations

| Feature | Diazotization-Hydrolysis Route | Grignard Carboxylation Route[10] | Multi-Step Industrial Route[11] |

| Starting Material | 3-Amino-5-(trifluoromethyl)benzoic acid | 3-Bromo-5-(trifluoromethyl)phenol | m-Xylene |

| Key Transformations | Diazotization, Hydrolysis | Grignard formation, Carboxylation | Chlorination, Fluorination, Hydrolysis |

| Number of Steps | 1-2 (from amine) | 2-3 (from bromo-phenol) | Multiple Steps |

| Pros | High regioselectivity; good for lab scale; mild conditions for hydrolysis. | Good for installing the carboxyl group; well-established method. | Utilizes inexpensive starting materials; suitable for large-scale production. |

| Cons | Diazonium salts can be unstable; requires careful temperature control. | Requires anhydrous conditions; Grignard reagents are sensitive to moisture and acidic protons. | Generates significant waste; involves harsh reagents (e.g., HF). |

Conclusion

The synthesis of this compound and its derivatives is a critical process for the advancement of pharmaceutical and materials science. The diazotization-hydrolysis of the corresponding aminobenzoic acid represents the most practical and efficient laboratory-scale synthesis of the core scaffold. Subsequent functionalization of the carboxylic acid and hydroxyl groups provides a modular and powerful platform for generating diverse chemical libraries. The protocols and strategies outlined in this guide offer researchers a robust framework for the design and execution of syntheses targeting this valuable molecular architecture.

References

- CN102675075B - Preparation method of 3, 5-resacetophenone - Google P

- CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google P

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google P

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (URL: [Link])

- US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google P

-

Sandmeyer reaction - Wikipedia. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

- Process for the synthesis of 3,5-bis(trifluoromethyl)

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. (URL: [Link])

-

A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid - SAGE Journals. (URL: [Link])

- CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google P

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (URL: [Link])

-

The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed. (URL: [Link])

-

Sandmeyer Trifluoromethylation - Organic Chemistry Portal. (URL: [Link])

-

(PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - ResearchGate. (URL: [Link])

-

Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics - SciRP.org. (URL: [Link])

-

Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid) - Royal Society of Chemistry. (URL: [Link])

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scirp.org [scirp.org]

- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. CN108440389A - 3,4,5-trihydroxy benzoic acid derivative and the preparation method and application thereof - Google Patents [patents.google.com]

- 10. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 11. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-hydroxy-5-(trifluoromethyl)benzoic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 3-hydroxy-5-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive physicochemical parameters, and standardized methodologies for empirical determination.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a compound of interest in medicinal chemistry, possesses a unique molecular architecture that presents both challenges and opportunities in formulation development. This guide navigates the complexities of its solubility by first establishing a theoretical framework based on its structural attributes. It then outlines the gold-standard experimental protocols for quantifying thermodynamic solubility and provides a rationale for solvent selection. The objective is to equip the practicing scientist with the foundational knowledge and practical tools necessary to comprehensively assess and modulate the solubility of this and structurally related compounds.

Molecular Structure and Physicochemical Properties

The solubility behavior of this compound is intrinsically linked to its molecular structure, which features a combination of polar and nonpolar functional groups.

-

Aromatic Ring: The benzene ring forms a rigid, nonpolar core.

-

Carboxylic Acid (-COOH): This is a primary polar, acidic functional group capable of donating a proton. It readily participates in hydrogen bonding as both a donor and an acceptor. The acidity of this group is paramount to the compound's pH-dependent solubility.

-

Hydroxyl (-OH): A phenolic hydroxyl group that is also acidic and a strong hydrogen bond donor and acceptor, contributing to its interaction with polar solvents.

-

Trifluoromethyl (-CF3): This group is highly lipophilic and electron-withdrawing. The presence of the -CF3 group is known to enhance lipophilicity, which can improve membrane permeability but often decreases aqueous solubility.[1][2] It also significantly impacts the acidity of nearby functional groups.[3]

A summary of key physicochemical properties for this compound (CAS 328-69-8) is presented below.[4]

| Property | Value/Information | Source |

| Molecular Formula | C₈H₅F₃O₃ | [4] |

| Molecular Weight | 222.12 g/mol | Calculated |

| Appearance | Cream Powder or Lumps | [4] |

| Melting Point | 190.5 - 196.5 °C | [4] |

| pKa | Predicted ~3-4 (Carboxylic), ~8-9 (Phenolic) | Estimated based on similar structures |

| logP | Predicted ~2.5 - 3.0 | Estimated based on similar structures |

Note: Experimentally determined pKa and logP values were not found in the public domain; these estimates are based on the known properties of benzoic acid, phenol, and the electronic effects of the trifluoromethyl group.

The interplay of the hydrophilic -COOH and -OH groups with the lipophilic trifluoromethyl-substituted aromatic ring suggests a complex solubility profile, with significant dependence on the properties of the chosen solvent system.

Principles of Solubility: A Theoretical Framework

"Like Dissolves Like"

The solubility of a solute in a solvent is maximized when their intermolecular forces are similar.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents are expected to interact favorably with the carboxylic acid and hydroxyl groups through hydrogen bonding and dipole-dipole interactions. However, the nonpolar aromatic ring and the highly lipophilic -CF3 group will disrupt these interactions, limiting overall solubility.

-

Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the -OH and -COOH protons. They offer a balance of polarity and are often good solvents for compounds with mixed characteristics.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the trifluoromethyl-benzene portion of the molecule via weaker van der Waals forces. The polar -COOH and -OH groups will be poorly solvated, leading to very low solubility.

Generally, aromatic carboxylic acids are soluble in organic solvents like ethanol and diethyl ether.[5][6] Their solubility in water is often limited but increases with the ability to form hydrogen bonds.[5]

pH-Dependent Aqueous Solubility

As a weak acid, the aqueous solubility of this compound is highly dependent on the pH of the medium. The ionization of the carboxylic acid and hydroxyl groups can be described by the Henderson-Hasselbalch equation.[7][8]

pH = pKa + log ([A⁻]/[HA])

Where [A⁻] is the concentration of the ionized (conjugate base) form and [HA] is the concentration of the non-ionized (acid) form.

At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid group deprotonates to form a highly polar and much more water-soluble carboxylate anion (R-COO⁻). This principle is fundamental for developing aqueous formulations.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The Shake-Flask Method , as outlined in the OECD Guideline 105, is the gold standard for determining the thermodynamic (or equilibrium) solubility of a compound.[9][10] This method measures the maximum concentration of a substance that can dissolve in a solvent under equilibrium conditions.[11] It is distinct from kinetic solubility, which is often measured in high-throughput screens and can yield higher, metastable values.[12][13]

Protocol: OECD 105 Shake-Flask Method

This protocol describes the steps to determine the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation mass concentration of the test substance in a solvent at a controlled temperature.

Materials:

-

This compound (powder form)[4]

-

Solvent of interest (e.g., purified water, phosphate buffer pH 7.4, ethanol)

-

Glass flasks or vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation: Add an excess amount of the solid test substance to a flask containing a known volume of the solvent.[10] Ensuring an excess of solid is present is critical for reaching equilibrium.[10]

-

Equilibration: Tightly stopper the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the flasks for a prolonged period.[14][15] A preliminary test should establish the time required to reach equilibrium; typically, samples are taken at 24, 48, and 72 hours.[15]

-

Phase Separation: Once equilibrium is presumed, allow the flasks to stand at the test temperature for at least 24 hours to allow undissolved material to settle.[15] Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration.[15][16] Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute the clear, saturated supernatant and determine the concentration of the dissolved substance using a validated analytical method, such as HPLC-UV.[15] A calibration curve prepared with known concentrations of the test substance is required.

-

Validation: Equilibrium is confirmed if the concentration measurements from at least the last two time points (e.g., 48 and 72 hours) are consistent within acceptable analytical variation.[15]

The following diagram illustrates the workflow for this critical experiment.

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Predicted Solubility in Various Solvents

While experimental data is the definitive measure, a qualitative prediction of solubility can be made based on the principles discussed. The following table provides an expected ranking of solubility for this compound in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with -COOH and -OH groups. Good solvation of both polar and nonpolar moieties. Benzoic acid itself shows high solubility in alcohols.[17][18] |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. Can effectively solvate the entire molecule. |

| Aqueous Buffer (pH > 6) | Phosphate Buffer pH 7.4 | Moderate to High | Deprotonation of the carboxylic acid to the highly soluble carboxylate salt form dominates. |

| Aqueous Buffer (pH < 2) | HCl solution pH 1.2 | Very Low | The compound is in its fully protonated, neutral form, which is expected to have low water solubility due to the lipophilic -CF3 group. |

| Nonpolar | Toluene, Hexane | Very Low | Poor solvation of the polar -COOH and -OH functional groups. Carboxylic acids are generally insoluble in nonpolar solvents.[6] |

The following diagram illustrates the pH-dependent equilibrium of the molecule in an aqueous environment.

Caption: pH effect on the aqueous solubility of an acidic compound.

Conclusion

The solubility of this compound is a multifaceted property governed by the delicate balance of its hydrophilic (carboxyl, hydroxyl) and lipophilic (trifluoromethyl-substituted ring) components. Its solubility is highly dependent on solvent polarity and, critically, on the pH in aqueous media. A thorough understanding of these principles, combined with rigorous experimental determination using standardized methods like the OECD 105 shake-flask protocol, is imperative for successful formulation and development in pharmaceutical sciences. This guide provides the theoretical and practical framework necessary for scientists to confidently approach the solubility characterization of this molecule.

References

-

Zhong, P., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Emeléus, H. J., & Haszeldine, R. N. (1949). PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Canadian Journal of Chemistry. [Link]

-

PubChem. 3-Methyl-5-(trifluoromethyl)benzoic acid. [Link]

-

ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Wikipedia. Henderson–Hasselbalch equation. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

eCampusOntario Pressbooks. Physical Properties of Carboxylic Acids. [Link]

-

Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics. [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (PDF) Solubility of Benzoic Acid in Mixed Solvents. [Link]

-

PubChem. 2-hydroxy-5-(trifluoromethyl)benzoic Acid. [Link]

-

Wikipedia. Trifluoromethyl group. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

-

Asian Journal of Chemical Sciences. (2018). Solubility of Benzoic Acid in Six Alcohols within (288.15 to 336.15 K) and Thermodynamic Properties in the Dissolution Process. [Link]

-

Britannica. Carboxylic acid. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

-

Khan Academy. (2021). Henderson–Hasselbalch equation. [Link]

-

Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

-

ResearchGate. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

The Chemistry Notes. (2022). Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

-

Regulations.gov. Report : Determination of Water Solubility. [Link]

-

University of Louisiana Monroe. Experiment # 9: The Henderson-Hasselbalch Equation. [Link]

-

ResearchGate. The solubility of benzoic acid in seven solvents. [Link]

-

PubChem. 3-(Trifluoromethyl)benzoic acid. [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound, 99%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 8. ulm.edu [ulm.edu]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. filab.fr [filab.fr]

- 17. researchgate.net [researchgate.net]

- 18. journalajocs.com [journalajocs.com]

3-hydroxy-5-(trifluoromethyl)benzoic acid discovery and history

A Strategic Scaffold in Modern Medicinal Chemistry[1][2]

Part 1: Executive Summary & Chemical Identity

3-Hydroxy-5-(trifluoromethyl)benzoic acid (CAS: 328-69-8) represents a "privileged structure" in medicinal chemistry—a scaffold capable of providing specific physicochemical properties that optimize drug-like behavior.[1][2] Unlike blockbuster drugs discovered by serendipity, this compound’s history is one of rational design, emerging as a critical tool during the "Fluorine Renaissance" of the late 20th century.

Its value lies in the synergistic duality of its substituents:

-

Trifluoromethyl (-CF₃): Enhances metabolic stability (blocking CYP450 oxidation) and lipophilicity.[2]

-

Hydroxyl (-OH): Provides a handle for further functionalization (e.g., etherification) or acts as a specific Hydrogen Bond Donor/Acceptor (HBD/HBA) in protein binding pockets.[2]

-

Carboxylic Acid (-COOH): Allows for amide coupling to generate diverse libraries or serves as an acidic pharmacophore.[2]

| Property | Value | Relevance |

| CAS Number | 328-69-8 | Unique Identifier |

| Formula | C₈H₅F₃O₃ | -- |

| MW | 206.12 g/mol | Fragment-based design compliant (Rule of 3) |

| pKa (COOH) | ~3.6 | Increased acidity vs. benzoic acid (4.[1][2]2) due to electron-withdrawing CF₃ |

| pKa (OH) | ~8.9 | More acidic than phenol (10.0), enhancing H-bond strength |

| LogP | ~2.5 | Optimal lipophilicity for membrane permeability |

Part 2: Discovery & Historical Context[1]

The "discovery" of this compound is not tied to a single "eureka" moment but rather parallels the industrial mastery of organofluorine chemistry.[1][2]

The Fluorine Renaissance (1970s–1990s)

Prior to the 1970s, introducing fluorine into aromatic rings was synthetically arduous, often requiring hazardous reagents like fluorine gas (

-

Early Era (Pre-1980s): The compound was primarily a theoretical curiosity or a byproduct in the analysis of trifluoromethyl-benzene metabolism.[2]

-

Medicinal Chemistry Boom (1990s-Present): As the "Methyl-to-Trifluoromethyl" bioisosteric replacement became a standard strategy to improve metabolic half-life (

), the demand for functionalized trifluoromethyl benzenes skyrocketed.[1][2] This acid became a staple "building block" for combinatorial chemistry libraries, specifically for targeting kinases and GPCRs where the 3,5-substitution pattern fits well into hydrophobic pockets.[1]

Part 3: Synthetic Methodologies

To ensure reproducibility and scalability, we present two distinct synthetic pathways: the Classical Diazotization Route (cost-effective for scale-up) and the Modern Metal-Catalyzed Route (high precision for lab scale).[1][2]

A. Classical Route: Diazotization of Aniline Precursor

This method relies on the commercially available 3-amino-5-(trifluoromethyl)benzoic acid.[1][2] It is robust and avoids expensive transition metals.[2]

Protocol:

-

Dissolution: Dissolve 3-amino-5-(trifluoromethyl)benzoic acid (1.0 eq) in dilute sulfuric acid (

, 2M). -

Diazotization: Cool to 0–5°C. Add aqueous sodium nitrite (

, 1.1 eq) dropwise. Stir for 30 min to form the diazonium salt. -

Hydrolysis: Transfer the cold diazonium solution dropwise into a boiling solution of dilute sulfuric acid (100°C).

-

Workup: Cool to room temperature. The product precipitates or is extracted with ethyl acetate.[2][3]

B. Modern Route: C-H Activation / Borylation-Oxidation

For cases where the aniline is unavailable, this route uses 3-(trifluoromethyl)benzoic acid directly.[2]

Protocol:

-

Ir-Catalyzed Borylation: React 3-(trifluoromethyl)benzoic acid with

using -

Oxidation: Treat the aryl boronate intermediate with Oxone® or

/NaOH to yield the phenol.[2]

Visualization of Synthetic Logic

Figure 1: Comparison of the classical diazonium hydrolysis route vs. modern Ir-catalyzed C-H borylation/oxidation.

Part 4: Medicinal Chemistry Utility & Mechanism[1]

This scaffold is rarely the final drug; it is the anchor upon which drugs are built.[2]

1. The "Metabolic Shield" Effect

The

-

Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).[2] Replacing C-H with C-F prevents CYP450 enzymes from hydroxylating that position, extending the drug's half-life.[1]

2. Acidity Modulation (The pKa Shift)

The electron-withdrawing nature of

-

Phenol pKa: ~10.0

~8.9.[2] -

Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the ionized (phenolate) form compared to non-fluorinated analogues. This can improve solubility and enhance electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in the target protein.

3. Fragment-Based Drug Discovery (FBDD) Application

In FBDD, this molecule is a "super-fragment."[2] It efficiently probes binding pockets for:

Visualization of Structure-Activity Relationship (SAR)[1][2]

Figure 2: Pharmacophore mapping demonstrating how each substituent contributes to ligand efficiency.

Part 5: References

-

Sigma-Aldrich. Product Specification: this compound (CAS 328-69-8).[1][2][4]Link[2]

-

PubChem. Compound Summary: this compound.[1][2][5] National Library of Medicine.[2] Link[2]

-

Wang, J., et al. (2005).[2] "Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade." Chemical Reviews. (Cited for general context on CF3 utility in drug design).

-

Meanwell, N. A. (2018).[2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Cited for pKa modulation and metabolic stability mechanisms).[2][6]

-

Hartwig, J. F. (2011).[2] "Borylation of Arenes."[2] Chemical Society Reviews.[2] (Basis for the modern Ir-catalyzed synthesis route).[2]

Disclaimer: This guide is for research and educational purposes. All synthetic protocols should be performed by qualified chemists in a controlled laboratory environment.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 4. This compound | 328-69-8 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C8H5F3O3) [pubchemlite.lcsb.uni.lu]

- 6. jelsciences.com [jelsciences.com]

Targeting the Hydrophobic-Polar Interface: The Therapeutic Potential of 3-Hydroxy-5-(trifluoromethyl)benzoic Acid Scaffolds

Topic: Potential Therapeutic Targets of 3-Hydroxy-5-(trifluoromethyl)benzoic Acid Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists[1]

Executive Summary: The "Push-Pull" Pharmacophore

This compound (3-H-5-TFMBA) represents a "privileged fragment" in modern drug discovery.[1] It is rarely a standalone therapeutic but serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural utility lies in its dual nature:

-

The Trifluoromethyl (

) Group: A metabolic "shield" and lipophilic anchor that occupies deep hydrophobic pockets (bioisostere of the isopropyl or iodine group).[1] -

The Hydroxyl (-OH) & Carboxyl (-COOH) Groups: Polar handles that engage in critical hydrogen bonding networks, often mimicking phosphate groups or phenolic residues of endogenous ligands (e.g., Thyroxine).[1]

This guide delineates the mechanistic role of 3-H-5-TFMBA in stabilizing protein assemblies (Transthyretin), inhibiting kinases via allosteric modulation, and acting as a warhead in anti-infective agents.[1]

Primary Therapeutic Target: Transthyretin (TTR) Amyloidosis[1]

The most authoritative application of 3,5-substituted benzoic acid derivatives lies in the treatment of Transthyretin Amyloidosis (ATTR) . TTR is a homotetrameric transport protein for Thyroxine (T4).[1] Dissociation of this tetramer into monomers leads to misfolding and amyloid fibril formation in the heart (cardiomyopathy) and nerves (polyneuropathy).[2]

Mechanism of Action: Kinetic Stabilization

3-H-5-TFMBA functions as a kinetic stabilizer .[1] It binds to the two unoccupied T4-binding sites at the dimer-dimer interface of the TTR tetramer. By occupying these sites, it raises the activation energy required for tetramer dissociation, effectively "locking" the protein in its functional state.

Structural Binding Mode

-

The Anchor (-COOH): The carboxylate group forms electrostatic interactions with the

-amino group of Lys15 and hydrogen bonds with Ser117 in the TTR binding channel. -

The Hydrophobic Clamp (

): The trifluoromethyl group occupies the Halogen Binding Pockets (HBPs), specifically HBP2 or HBP3 , mimicking the iodine atoms of Thyroxine (T4).[1] The -

The Specificity Determinant (-OH): The 3-hydroxyl group mimics the phenolic hydroxyl of T4, engaging in water-mediated H-bonds or direct interaction with Thr119 , increasing selectivity over Albumin or TBG (Thyroxine Binding Globulin).[1]

Visualization: TTR Stabilization Pathway

The following diagram illustrates the kinetic stabilization mechanism preventing amyloidogenesis.

Caption: Kinetic stabilization of Transthyretin (TTR). The ligand (3-H-5-TFMBA) binds the tetramer, preventing the rate-limiting dissociation into amyloidogenic monomers.

Secondary Targets: Kinase Inhibition & Anti-Infectives[1]

Allosteric Kinase Inhibition

In oncology, 3-H-5-TFMBA serves as a fragment to target Type II kinase inhibitors (binding the inactive DFG-out conformation).[1]

-

Role: The benzoic acid moiety mimics the phosphate-binding region, while the

group extends into the hydrophobic "back pocket" often accessible only when the kinase is in an inactive conformation. -

Application: Used in fragment growing strategies for BRAF or MEK inhibitors, where the 3-OH group can be derivatized to reach the solvent front or hinge region.

Anti-Infective Fusion Inhibitors

Derivatives of 3-H-5-TFMBA have shown efficacy in blocking viral entry, specifically Influenza A .

-

Mechanism: The molecule acts as a "cap" on oligothiophene or peptide-based fusion inhibitors. The

group inserts into the hydrophobic cavities of the viral Hemagglutinin (HA) stem, preventing the conformational change required for membrane fusion.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Fluorescence Polarization (FP) Competition Assay for TTR Binding

Objective: Determine the binding affinity (

Reagents:

-

Recombinant Human TTR (Wild Type).[1]

-

Fluorescent Probe (Resveratrol-fluorophore conjugate or FITC-T4).[1]

-

Assay Buffer: 100 mM KCl, 50 mM Sodium Phosphate, pH 7.6.[1]

Workflow:

-

Validation Control: Establish the

of the fluorescent probe alone (saturation binding).[1] -

Plate Setup: Use 384-well black plates. Dispense 10 µL of TTR (final conc. 100 nM) + 10 µL of Probe (final conc. 200 nM).

-

Titration: Add 3-H-5-TFMBA in a dose-response series (e.g., 100 µM down to 1 nM).

-

Equilibration: Incubate for 30 minutes at 25°C in the dark.

-

Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).

-

Data Analysis: Plot mP (milli-polarization) vs. log[Ligand]. Calculate

and convert to-

Self-Validation Check: The

of a known stabilizer (e.g., Tafamidis) must fall within 2-fold of literature values (typically ~2-5 nM) for the assay to be valid.[1]

-

Protocol B: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Validate direct binding and kinetics (on/off rates) for FBDD campaigns.[1]

Workflow:

-

Immobilization: Immobilize Target Protein (e.g., TTR or Kinase) on a CM5 sensor chip via amine coupling (Target RU: ~2000-4000 for fragments).[1]

-

Reference Channel: Activate and block a flow cell without protein to serve as a reference.

-

Injection: Inject 3-H-5-TFMBA (dissolved in DMSO, final DMSO 2%) at concentrations 10 µM – 500 µM.

-

Flow Rate: High flow (30 µL/min) to minimize mass transport limitation.[1]

-

-

Solvent Correction: Perform DMSO calibration (1.5% to 2.5%) to correct for bulk refractive index changes.

-

Analysis: Fit sensorgrams to a 1:1 steady-state affinity model (since fragments often have fast on/off rates).

Quantitative Data Summary

The following table summarizes the physicochemical profile of 3-H-5-TFMBA relevant to drug design.

| Parameter | Value | Significance in Drug Design |

| Molecular Weight | 206.12 Da | Ideal Fragment (Rule of 3 compliant: MW < 300).[1] |

| cLogP | ~2.5 - 2.8 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 2 (-OH, -COOH) | Critical for anchoring to Lys15/Ser117 in TTR.[1] |

| H-Bond Acceptors | 4 | Interactions with backbone amides.[1] |

| pKa (Acid) | ~3.8 | Ionized (anionic) at physiological pH (7.4), essential for electrostatic bridge to Lysine.[1] |

| Bioisostere | Iodine / Isopropyl |

Synthesis & Derivatization Strategy

To utilize 3-H-5-TFMBA in a library, it is often synthesized via the Kolbe-Schmitt reaction or hydrolysis of trifluoromethyl-substituted precursors.

Caption: Synthetic route to 3-H-5-TFMBA via diazotization, allowing for subsequent library expansion.

References

-

Bulawa, C. E., et al. (2012).[1] "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade."[3] Proceedings of the National Academy of Sciences, 109(24), 9629–9634.[1] Link[1]

-

Grimster, N. P., et al. (2013).[1] "Aromatic Sulfonyl Fluorides as Kinetic Stabilizers of Transthyretin." Journal of Medicinal Chemistry, 56(21), 9019–9030.[1] (Discusses halo-benzoic acid binding modes).[1][3][4][5] Link[1]

-

Purkey, H. E., et al. (2001).[1] "Evaluating the Binding Selectivity of Transthyretin Amyloid Fibril Inhibitors in Blood Plasma." Proceedings of the National Academy of Sciences, 98(10), 5566–5571.[1] Link[1]

-

Oza, V. B., et al. (2002).[1] "Synthesis and Evaluation of Stilbene Derivatives as Transthyretin Amyloid Fibril Inhibitors." Journal of Medicinal Chemistry, 45(2), 321–332.[1] Link[1]

-

Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link

Sources

The Versatile Scaffold: 3-Hydroxy-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

[1]

Executive Summary

This compound is a bifunctional aromatic building block that serves as a critical scaffold in modern drug discovery.[1] Its value lies in the strategic combination of a trifluoromethyl group (-CF₃) and a hydroxyl group (-OH) on a benzoic acid core.[1]

-

The -CF₃ group imparts metabolic stability and lipophilicity, often occupying hydrophobic pockets in target proteins (e.g., kinase back-clefts).

-

The -OH group provides a versatile vector for diversification via etherification (Mitsunobu/alkylation), allowing chemists to probe solvent-exposed regions or attach PROTAC linkers.[1]

-

The -COOH group serves as the primary attachment point, typically forming the amide backbone common in peptidomimetics and kinase inhibitors.

This guide provides the physicochemical profile, validated synthetic protocols, and strategic applications of this moiety in lead optimization.

Physicochemical Profile

The introduction of the electron-withdrawing trifluoromethyl group significantly alters the acidity and lipophilicity of the benzoic acid core compared to the unsubstituted parent.

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 328-69-8 | Unique identifier for sourcing.[1][2] |

| Molecular Weight | 206.12 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| pKa (Acid) | ~3.6 – 3.8 (Predicted) | More acidic than benzoic acid (4.2) due to -CF₃ induction.[1] |

| pKa (Phenol) | ~8.0 – 8.5 (Predicted) | More acidic than phenol (10.0); facilitates alkylation at physiological pH. |

| cLogP | ~2.1 | Moderate lipophilicity; balances permeability with solubility. |

| H-Bond Donors | 2 (COOH, OH) | Critical for specific receptor interactions.[1] |

| H-Bond Acceptors | 4 (C=O, OH, F₃) | Fluorine can act as a weak H-bond acceptor in orthogonal environments.[1] |

| Electronic Effect | Strong EWG ( | Deactivates ring toward oxidation (metabolic stability). |

Synthetic Accessibility & Protocols

While the compound is commercially available, in-house preparation is often required for isotopic labeling or when specific purity profiles are needed. The most robust laboratory-scale route involves the diazotization of 3-amino-5-(trifluoromethyl)benzoic acid .[1]

Protocol: Synthesis via Diazotization-Hydrolysis

This method avoids harsh fusion conditions and tolerates the sensitive -CF₃ group.[1]

Reaction Scheme:

-

Diazotization: 3-Amino-5-(trifluoromethyl)benzoic acid

Diazonium salt.[1] -

Hydrolysis: Diazonium salt

this compound.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 mmol of 3-amino-5-(trifluoromethyl)benzoic acid in 20 mL of 30% sulfuric acid (

). Cool the mixture to 0–5 °C in an ice bath. -

Diazotization: Dropwise add a solution of sodium nitrite (

, 11.0 mmol) in water (5 mL), maintaining the temperature below 5 °C. Stir for 30 minutes. The solution should become clear or slightly yellow. -

Hydrolysis (Sandmeyer-type): Transfer the cold diazonium solution dropwise into a separate flask containing 20 mL of boiling 10% sulfuric acid. Caution: Nitrogen gas evolution will be vigorous.[1]

-

Workup: Continue refluxing for 30 minutes. Cool the mixture to room temperature and then on ice. The product may precipitate.[3][4][5] If not, extract with ethyl acetate (3 x 30 mL).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Recrystallize from water/ethanol or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Visualization: Synthetic Pathway

Caption: Conversion of amino-precursor to hydroxy-product via diazonium intermediate.

Medicinal Chemistry Applications

A. Fragment-Based Drug Discovery (FBDD)

The this compound scaffold is a "privileged structure" in FBDD.[1]

-

Vector 1 (COOH): Converted to an amide, it mimics the peptide backbone, often binding to the "hinge region" of kinases.

-

Vector 2 (CF₃): Targets hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases or allosteric sites in GPCRs).

-

Vector 3 (OH): Used to grow the fragment. Alkylation with solubilizing groups (e.g., piperazines) or specific binding elements improves potency.

B. PROTAC Linker Attachment

In Proteolysis Targeting Chimeras (PROTACs), the phenol group provides an ideal handle for attaching the linker chain.

-

Chemistry: Mitsunobu reaction with N-Boc-amino alcohols or alkylation with propargyl bromide (for click chemistry).

-

Advantage: The electron-withdrawing CF₃ group increases the acidity of the phenol, making the Mitsunobu reaction more efficient and the resulting ether bond metabolically stable.

C. Bioisosterism in Kinase Inhibitors

This scaffold is frequently used to replace 3,5-dichlorophenyl or 3-bromo-5-methylphenyl moieties.[1] The -CF₃ group maintains the lipophilic contact, while the -OH (or its ether derivative) introduces a new hydrogen-bonding interaction or solvent exit vector that the chloro/methyl analogs lack.[1]

Case Study Logic (Type II Kinase Inhibitors): Many Type II inhibitors (e.g., Sorafenib analogs) utilize a trifluoromethyl-phenyl ring to occupy the hydrophobic pocket created by the "DFG-out" conformation.[1] Using the 3-hydroxy variant allows the introduction of a solubilizing tail via the oxygen, addressing the common issue of poor solubility in highly lipophilic Type II inhibitors.

Visualization: Pharmacophore Mapping

Caption: Pharmacophore vectors of the scaffold. CF3 targets lipophilicity; OH allows diversification.[1]

References

-

Synthesis via Diazotization: Organic Syntheses, Coll. Vol. 3, p. 130 (General procedure for phenols from anilines). Adapted for fluorinated substrates.[6]

-

Physicochemical Properties of Fluorinated Benzoic Acids: Journal of Physical Organic Chemistry, 2019, 32, e3940. Link[1]

-

Trifluoromethyl Group in Medicinal Chemistry: Journal of Medicinal Chemistry, 2008, 51, 4359–4369. Link[1]

-

Kinase Inhibitor Design (Type II): Nature Chemical Biology, 2023, 20, Article 5.[7] Link[1]

-

General Building Block Data: PubChem Compound Summary for CID 12217349 (this compound).[1] Link[1]

Sources

- 1. eontrading.uk [eontrading.uk]

- 2. m.indiamart.com [m.indiamart.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization [organic-chemistry.org]

- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. [repository.cam.ac.uk]

Methodological & Application

3-hydroxy-5-(trifluoromethyl)benzoic acid as an intermediate for API synthesis